molecular formula C23H20O2 B11962860 1,2,5-Triphenyl-pentane-1,5-dione CAS No. 58337-98-7

1,2,5-Triphenyl-pentane-1,5-dione

Cat. No.: B11962860
CAS No.: 58337-98-7
M. Wt: 328.4 g/mol
InChI Key: HKGOVXWRWWAJDE-UHFFFAOYSA-N
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Description

1,2,5-Triphenyl-pentane-1,5-dione is an organic compound with the molecular formula C23H20O2 It is a diketone, meaning it contains two ketone groups This compound is known for its unique structure, which includes three phenyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Triphenyl-pentane-1,5-dione can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by a series of condensation and cyclization reactions. The reaction conditions typically include:

    Reagents: Benzaldehyde, acetone, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Triphenyl-pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,2,5-Triphenyl-pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Triphenyl-pentane-1,5-dione involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1,2,5-Triphenyl-pentane-1,5-dione can be compared with other similar compounds, such as:

    1,3,5-Triphenyl-pentane-1,5-dione: Similar structure but with different positioning of phenyl groups.

    1,2,3,4,5-Pentaphenyl-pentane-1,5-dione: Contains five phenyl groups, leading to different chemical properties.

    1,5-Diphenyl-3-thiophen-2-yl-pentane-1,5-dione: Contains thiophene groups, which impart different reactivity.

Properties

CAS No.

58337-98-7

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,2,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

HKGOVXWRWWAJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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